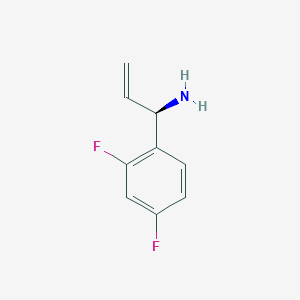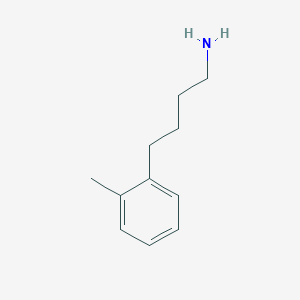
2-Methyl-benzenebutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-benzenebutanamine can be synthesized through several methods. One common approach involves the alkylation of benzene with a butyl halide in the presence of a strong base, followed by the introduction of an amine group. The reaction conditions typically involve:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Benzene, butyl halide, and ammonia
Reaction Conditions: High-pressure reactors to facilitate the reaction
Purification: Distillation and recrystallization to obtain pure this compound
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-benzenebutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amides, substituted amines
Wissenschaftliche Forschungsanwendungen
2-Methyl-benzenebutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-benzenebutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-benzenebutanamine can be compared with other similar compounds, such as:
2-Methyl-phenethylamine: Similar structure but with a shorter alkyl chain.
4-Methyl-benzenebutanamine: Similar structure but with a different position of the methyl group.
2-Methyl-benzylamine: Similar structure but with a different functional group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
4-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7H,4-5,8-9,12H2,1H3 |
InChI-Schlüssel |
ANOVIJWMJIDTKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)


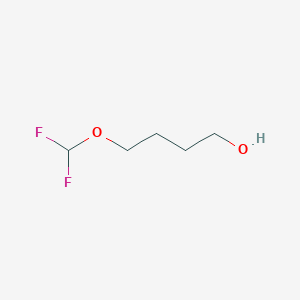
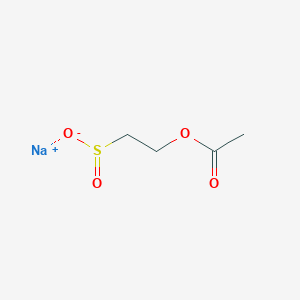
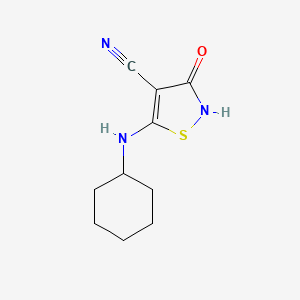


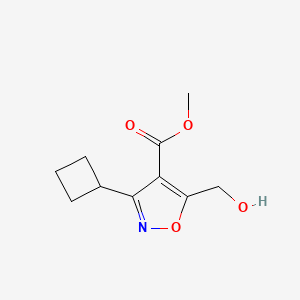

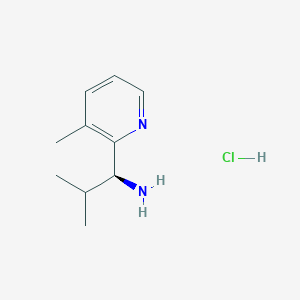
![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
